molecular formula C18H17N3O5 B601722 Isradipine Lactone CAS No. 1076198-34-9

Isradipine Lactone

Cat. No.: B601722
CAS No.: 1076198-34-9
M. Wt: 355.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isradipine is a calcium antagonist used for oral administration in capsules . It is a dihydropyridine calcium channel blocker . It binds to calcium channels with high affinity and specificity and inhibits calcium flux into cardiac and smooth muscle .


Synthesis Analysis

Isradipine was complexed with hydroxypropyl-beta-cyclodextrin (HP-β-CD) using the solvent co-evaporation technique to produce an isradipine inclusion complex with increased solubility . This complex was evaluated for its solubility and dissolution behavior compared with the free drug .


Molecular Structure Analysis

Isradipine is a yellow, fine crystalline powder which is odorless or has a faint characteristic odor . It is practically insoluble in water, but is soluble in ethanol and freely soluble in acetone, chloroform, and methylene chloride . The molecular formula of Isradipine Lactone is C18H17N3O5 and its molecular weight is 355.35 .


Chemical Reactions Analysis

Isradipine decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through L-type calcium channels . Calcium ions entering the cell through these channels bind to calmodulin .


Physical and Chemical Properties Analysis

Isradipine is a yellow, fine crystalline powder which is odorless or has a faint characteristic odor . It is practically insoluble in water, but is soluble in ethanol and freely soluble in acetone, chloroform, and methylene chloride . The molecular formula of this compound is C18H17N3O5 and its molecular weight is 355.35 .

Scientific Research Applications

  • Hypertension in Pregnancy

    • Isradipine, a calcium channel blocker, has been studied for its efficacy in treating nonproteinuric hypertension in pregnant women, showing effectiveness without impacting fetal or maternal health (Wide‐Swensson et al., 1995).
  • Nanoparticle Encapsulation for Hypertension Treatment

    • Research on encapsulating isradipine using nanoprecipitation methods has indicated potential for enhanced delivery and prolonged antihypertensive effects, suggesting its utility as an oral administration system (Leroueil-Le Verger et al., 1998).
  • Cardiovascular Disease Treatment

    • Isradipine has been recognized for its potent vasodilatory effects on coronary, cerebral, and peripheral vasculature, showing promise in treating mild to moderate hypertension and potentially chronic stable angina (Fitton & Benfield, 1990).
  • Parkinson’s Disease Research

    • Studies have explored isradipine's potential neuroprotective effects in Parkinson’s disease, although its efficacy in clinical trials remains unclear (Venuto et al., 2021).
  • Atherosclerosis Progression

    • Isradipine's effectiveness in retarding the progression of atherosclerotic lesions in hypertensive patients has been investigated, highlighting its potential role in cardiovascular health management (Furberg et al., 1989).
  • Solid Dispersion for Drug Delivery

    • Research on solid dispersion containing isradipine has shown improved drug dissolution rates, indicating potential for maintaining desired blood levels of the drug for extended periods after a single administration (Tran & Tran, 2013).
  • Antiparasitic Effects

    • Isradipine has demonstrated inhibitory effects on Trypanosoma cruzi, a parasite responsible for Chagas disease, suggesting its potential as an antiparasitic agent (Núñez-Vergara et al., 1998).
  • Transdermal Delivery for Hypertension

    • Studies on isradipine-loaded invasomes indicate enhanced transdermal delivery, offering an alternative administration route for hypertension management (Qadri et al., 2017).
  • Nanosuspension for Improved Drug Dissolution

    • Isradipine nanosuspensions created using the sonoprecipitation method have shown enhanced drug dissolution, highlighting its potential for improved therapeutic efficacy (Tran et al., 2014).
  • Calcium Channel Blocker in Cardiothoracic Surgery

    • Isradipine's effects on hemodynamics, cardiac metabolism, and coronary blood flow have been compared with sodium nitroprusside in patients undergoing myocardial revascularization, demonstrating beneficial outcomes (Underwood et al., 1991).

Mechanism of Action

Target of Action

Isradipine Lactone primarily targets L-type calcium channels . These channels are the major channels in muscle cells that mediate contraction . This compound binds to these calcium channels with high affinity and specificity, inhibiting calcium flux into cardiac and arterial smooth muscle cells .

Mode of Action

This compound interacts with its targets by inhibiting the influx of calcium ions through L-type calcium channels . Calcium ions entering the cell through these channels bind to calmodulin . Calcium-bound calmodulin then binds to and activates myosin light chain kinase (MLCK) . Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting the influx of calcium ions, this compound decreases the contractile activity of arterial smooth muscle cells . This results in vasodilation, or the widening of blood vessels .

Pharmacokinetics

This compound is completely metabolized prior to excretion, and no unchanged drug is detected in the urine . Six metabolites have been characterized in blood and urine, with the mono acids of the pyridine derivative and a cyclic lactone product accounting for more than 75% of the material identified .

Result of Action

The primary result of this compound’s action is a decrease in arterial smooth muscle contractility and subsequent vasoconstriction . This leads to vasodilation, or the widening of blood vessels . The vasodilatory effects of this compound result in an overall decrease in blood pressure .

Safety and Hazards

Isradipine may cause some unwanted effects. Although not all of these side effects may occur, if they do occur they may need medical attention . Some of the side effects include bloating or swelling of face, arms, hands, lower legs, or feet, tingling of hands or feet, unusual weight gain or loss, chest pain, difficult or labored breathing, dizziness, fast, irregular, pounding, or racing heartbeat or pulse, feeling of warmth, full or bloated feeling, nausea, pressure in the stomach, redness of the face, neck, arms and occasionally, upper chest, shortness of breath, swelling of abdominal or stomach area, tightness in chest, unusual tiredness or weakness, vomiting, wheezing .

Future Directions

The study aimed to enhance the dissolution rate of isradipine and to avoid the problem of first-pass metabolism using oral fast dissolving films (OFDFs) . Isradipine was complexed with hydroxypropyl-beta-cyclodextrin (HP-β-CD) using the solvent co-evaporation technique to produce an isradipine inclusion complex with increased solubility . This complex was evaluated for its solubility and dissolution behavior compared with the free drug . Then, the inclusion complex was formulated in OFDFs .

Biochemical Analysis

Biochemical Properties

Isradipine Lactone binds to calcium channels with high affinity and specificity . It inhibits the influx of calcium ions into cardiac and arterial smooth muscle cells . This interaction with calcium channels is crucial for its function as a calcium channel blocker .

Cellular Effects

This compound decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through L-type calcium channels . This results in vasodilation . It also influences cell function by affecting cell signaling pathways related to calcium ion influx .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of calcium ions influx through L-type calcium channels . Calcium ions entering the cell through these channels bind to calmodulin. Calcium-bound calmodulin then binds to and activates myosin light chain kinase (MLCK). Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction .

Temporal Effects in Laboratory Settings

This compound shows effects that persist for more than 12 hours after administration . The full hypotensive effect may not occur for 2 to 4 weeks

Dosage Effects in Animal Models

In animal models, this compound has shown to have a substantial and constant decrease in blood pressure, for up to 24 hours . The effects of the product can vary with different dosages

Metabolic Pathways

This compound undergoes extensive first-pass metabolism . It is hepatically metabolized via cytochrome P450 isoenzyme CYP3A4 . The major metabolic pathways include oxidation and ester cleavage .

Properties

IUPAC Name

propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-8(2)25-18(23)13-9(3)19-12-7-24-17(22)15(12)14(13)10-5-4-6-11-16(10)21-26-20-11/h4-6,8,14,19H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPKWTOXKXUQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)COC2=O)C3=CC=CC4=NON=C43)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675982
Record name Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-34-9
Record name 1-Methylethyl 4-(2,1,3-benzoxadiazol-4-yl)-1,4,5,7-tetrahydro-2-methyl-5-oxofuro[3,4-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isradipine Lactone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Isradipine Lactone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Isradipine Lactone
Reactant of Route 4
Reactant of Route 4
Isradipine Lactone
Reactant of Route 5
Reactant of Route 5
Isradipine Lactone
Reactant of Route 6
Isradipine Lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.